molecular formula C20H17ClN2O4S B11517925 N-[(2E,5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11517925
M. Wt: 416.9 g/mol
InChI Key: CMOPPRDAGIRDES-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E,5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring . The final step involves the acetylation of the thiazolidinone derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-[(2E,5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can be compared with other thiazolidinone derivatives:

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H17ClN2O4S/c1-12(24)22-20-23-19(25)17(28-20)10-13-7-5-9-16(26-2)18(13)27-11-14-6-3-4-8-15(14)21/h3-10H,11H2,1-2H3,(H,22,23,24,25)/b17-10-

InChI Key

CMOPPRDAGIRDES-YVLHZVERSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OCC3=CC=CC=C3Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3Cl)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.